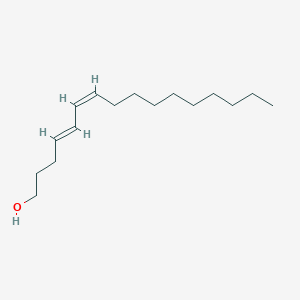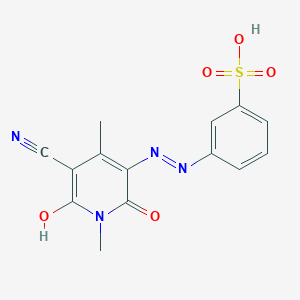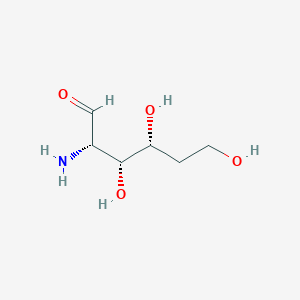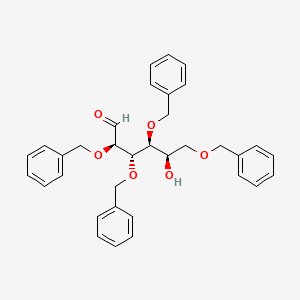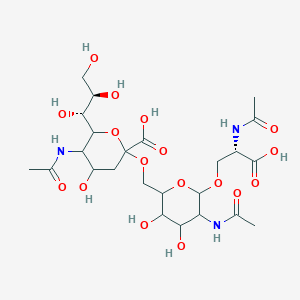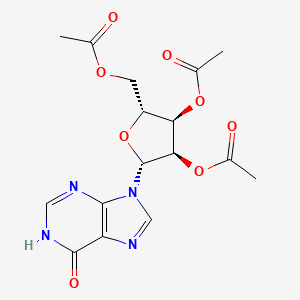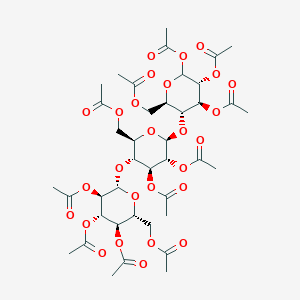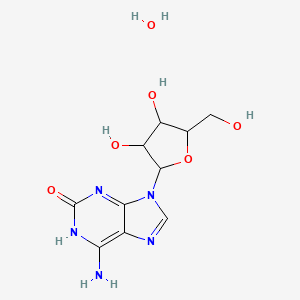![molecular formula C₁₆H₂₄O₁₀ B1139724 [(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate CAS No. 3254-17-9](/img/structure/B1139724.png)
[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic molecules characterized by multiple functional groups, including acetate esters and dioxolopyran moieties. Such compounds are often studied for their potential in various applications, including as intermediates in organic synthesis or for their biological activities.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. Techniques such as condensation reactions, protection and deprotection of functional groups, and stereocontrolled synthesis are crucial (Kočevar et al., 1992).
Molecular Structure Analysis
The molecular structure is typically determined using techniques such as X-ray crystallography, which provides information on the three-dimensional arrangement of atoms within a molecule. For a related compound, structural analysis revealed a chair conformation for the pyranoid ring, indicating a stable configuration (Wei et al., 2006).
Aplicaciones Científicas De Investigación
Synthetic Methodologies
Practical Synthesis and Derivatives Formation
Shirasaka et al. (1990) detailed the practical synthesis of cotarnine, starting from a methylenedioxy benzaldehyde derivative, which showcases the utility of complex dioxolo[4,5-b]pyran derivatives in synthetic organic chemistry. Their work highlights a series of transformations including reductive amination, cyclization, and oxidation steps, demonstrating the compound's role in synthesizing biologically active molecules Shirasaka, T., Takuma, Y., Shimpuku, T., & Imaki, N. (1990). Journal of Organic Chemistry.
Catalytic Transformations and Ring-Closure Reactions
Fráter et al. (2004) explored the Prins cyclization of oxonium ions, a reaction mechanism relevant to the synthesis of dioxolo[4,5-b]pyran derivatives. Their work extends the application of this methodology to synthesize diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives, underlining the compound's versatility in catalyzing ring-closure reactions and forming complex molecular architectures Fráter, G., Müller, U., & Kraft, P. (2004). Helvetica Chimica Acta.
Applications in Material Science
Hydrophobic Ionic Liquids for Sequestration of Metal Ions
Jayachandra et al. (2016) reported on the synthesis of a hydrophobic ionic liquid derivative from d-galactose, which bears structural similarities to the complex molecule . This ionic liquid demonstrated potential for the sequestration of Pb2+ ions from aqueous solutions, highlighting its application in environmental remediation and the role of dioxolo[4,5-b]pyran derivatives in materials science Jayachandra, R., Lakshmipathy, R., & Reddy, S. R. (2016). Journal of Molecular Liquids.
Chemical Reactivity and Molecular Transformation
Cyclization and Molecular Transformation
Research by Yuan and Chao-jun (2006) on the formation of a new ring system, 7-methyl-3-hydroxypyrazolo[4,3-e]-1,3,4-oxadiazine, via cyclization of a 4-ethoxycarbonylhydrazone derivative, demonstrates the compound's utility in creating new molecular structures. This work emphasizes the compound's role in facilitating complex chemical reactions and generating novel heterocyclic compounds Yuan, L., & Chao-jun, C. (2006). Chemical Reagents.
Propiedades
IUPAC Name |
[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-6-21-16(5)25-14-13(23-10(4)19)12(22-9(3)18)11(7-20-8(2)17)24-15(14)26-16/h11-15H,6-7H2,1-5H3/t11-,12-,13+,14-,15-,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBLUAFHNLHIND-VAZACWIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)COC(=O)C)OC(=O)C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

